

Flutriafol's Propensity for Groundwater Contamination: A Technical Guide

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Compound of Interest

Compound Name: Flutriafol

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This technical guide provides an in-depth analysis of the potential for the fungicide **flutriafol** to leach into groundwater. **Flutriafol**, a broad-spectrum triazole fungicide, is utilized for the control of a variety of fungal diseases in crops.[1] Its chemical and physical properties, however, raise significant concerns regarding its environmental fate and mobility, particularly its potential to contaminate groundwater resources. This document synthesizes key data on its physicochemical characteristics, environmental persistence, and mobility in soil, and details the experimental protocols used to derive this information.

Executive Summary

Flutriafol is characterized by high persistence in soil and aquatic environments, coupled with moderate to high mobility.[2][3] Laboratory and field studies, supported by environmental modeling, consistently indicate a significant potential for **flutriafol** to leach through the soil profile and contaminate groundwater.[2][4] Its long half-life in soil means that repeated applications can lead to accumulation, increasing the long-term risk of groundwater contamination.[5] While major degradation products are not typically detected in significant quantities, the parent compound itself is the primary concern for leaching.[4][5]

Data Presentation

The following tables summarize the key quantitative data related to **flutriafol**'s potential for groundwater leaching.

Table 1: Physicochemical Properties of Flutriafol

Property	Value	Reference
Molecular Formula	C ₁₆ H ₁₃ F ₂ N ₃ O	[6]
Molecular Weight	301.29 g/mol	[3]
Water Solubility	95 mg/L (at 20°C, pH 7)	[7][8]
Vapor Pressure	< 0.01 x 10 ⁻³ Pa (at 25°C)	[8]
Log P (octanol-water partition coefficient)	2.32 (at 20°C)	[8]
Hydrolysis Half-life	Stable at pH 5, 7, and 9	[5]

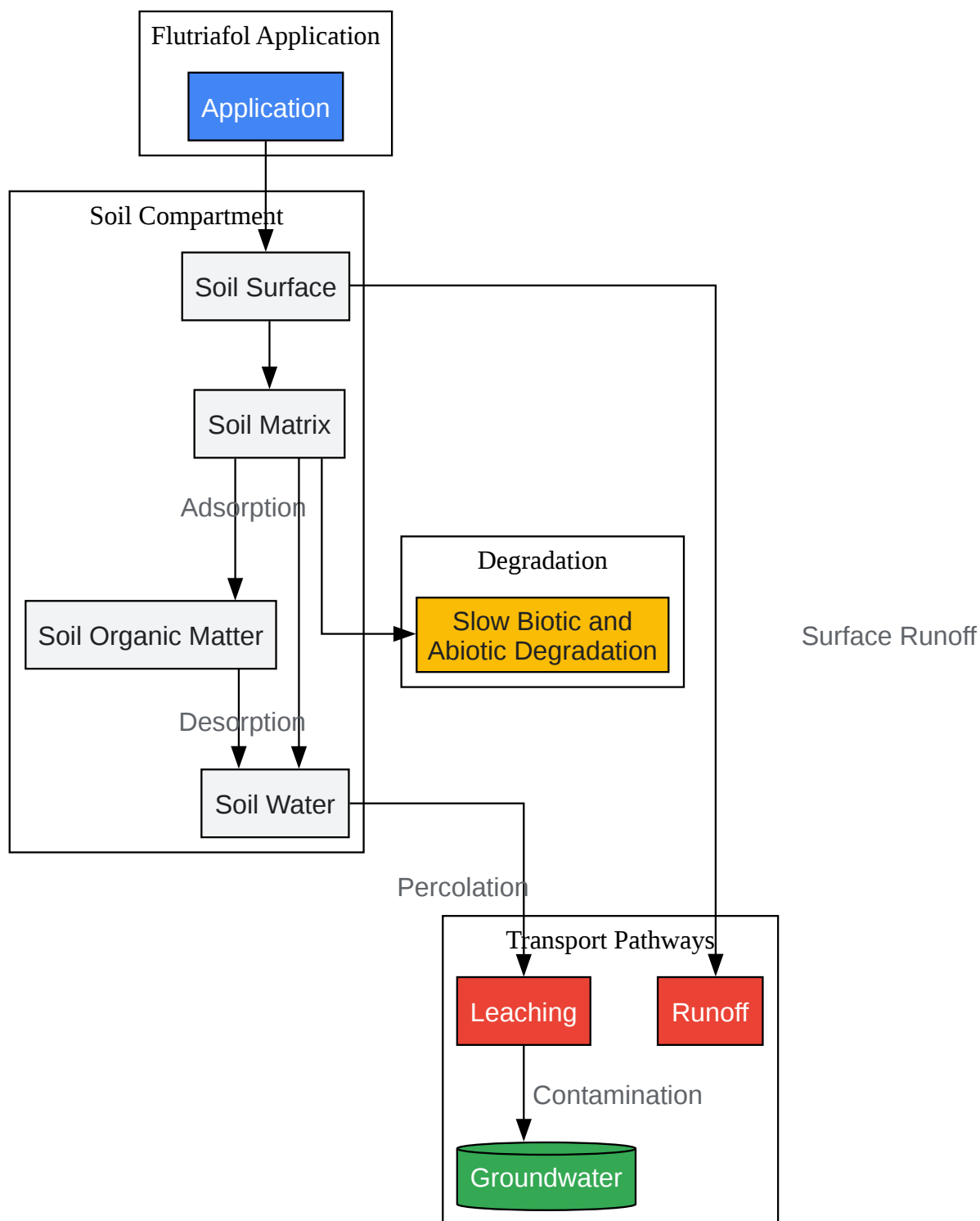
Table 2: Environmental Fate and Mobility of Flutriafol in Soil

Parameter	Value	Soil Type/Conditions	Reference
Aerobic Soil Metabolism Half-life ($t_{1/2}$)	84 - 3466 days	Various	[9]
1155 days	Loamy Sand	[5]	
3466 days	Clay Loam	[5]	
2310 days	Sandy Clay Loam	[5]	
1177.3 days	Field Conditions	[10]	
1587 days	Laboratory Conditions	[11]	
Soil Adsorption Coefficient (K_d)	2.0 - 13.6 mL/g	Various	[9]
Freundlich Adsorption Coefficient (K_f)	1.3 - 9.75 mL g ⁻¹	EU Dossier Range	[7]
Organic Carbon-Normalized Adsorption Coefficient (K_{oc})	104 - 395 mL g ⁻¹	EU Dossier Range	[7]
Groundwater Ubiquity Score (GUS)	5.18	Calculated	[7]

The Groundwater Ubiquity Score (GUS) is calculated using the formula: $GUS = \log_{10}(\text{soil half-life}) \times (4 - \log_{10}(K_{oc}))$. A GUS value > 2.8 indicates a high leaching potential.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key processes involved in the environmental fate of **flutriafol** and the workflows for its analysis.



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Diagram 1: Environmental fate of **flutriafol** leading to groundwater contamination.

Experimental Protocols

Detailed methodologies for key experiments cited in the assessment of **flutriafol**'s leaching potential are provided below. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Soil Column Leaching Study (Adapted from OECD Guideline 312)

This study aims to evaluate the mobility of **flutriafol** and its degradation products in soil columns.^{[2][12][13]}

1. Soil Selection and Preparation:

- Select at least one soil type, typically a sandy loam or other soil representative of agricultural areas where **flutriafol** is used.
- Air-dry the soil and sieve it to a particle size of < 2 mm.
- Characterize the soil for properties including texture, organic carbon content, pH, and cation exchange capacity.

2. Column Preparation:

- Use inert columns (e.g., glass or stainless steel), typically 30 cm in length and 5 cm in diameter.^[14]
- Pack the columns uniformly with the prepared soil to a bulk density representative of field conditions.
- Pre-saturate the columns with a solution of 0.01 M calcium chloride (artificial rain) and allow them to drain until a constant moisture level is reached.^[14]

3. Application of **Flutriafol**:

- Apply radiolabeled (¹⁴C) **flutriafol** to the surface of the soil columns at a rate equivalent to the maximum recommended field application rate.

- For studies on aged residues, the soil is treated with **flutriafol** and incubated under aerobic conditions for a specified period (e.g., 30 days) before being applied to the top of the column.

4. Leaching:

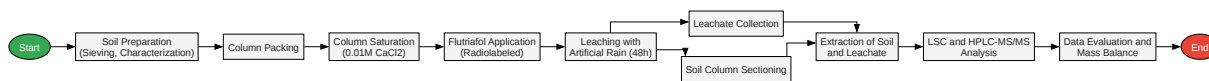
- Apply artificial rain to the top of the columns at a constant rate over a period of 48 hours, collecting the leachate that percolates through.[\[14\]](#)
- The total volume of artificial rain applied should be equivalent to a significant rainfall event (e.g., 200 mm).

5. Analysis:

- Analyze the collected leachate fractions for the concentration of **flutriafol** and its degradation products using liquid scintillation counting (LSC) and High-Performance Liquid Chromatography (HPLC) with a radioactivity detector or mass spectrometry (MS).
- After the leaching process, extrude the soil from the columns and section it into segments (e.g., every 5 cm).
- Extract each soil segment with an appropriate solvent (e.g., acetonitrile/water) and analyze the extracts for **flutriafol** and its degradation products.

6. Data Interpretation:

- Calculate a mass balance to account for the total applied radioactivity.
- Determine the distribution of **flutriafol** and its degradation products in the leachate and soil segments.
- The extent of leaching is classified based on the percentage of the applied substance found in the leachate.



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Diagram 2: Experimental workflow for a soil column leaching study.

Batch Equilibrium Adsorption/Desorption Study (Adapted from OECD Guideline 106)

This study determines the adsorption and desorption characteristics of **flutriafol** in different soil types, providing key parameters (K_d , K_f , K_{oc}) for assessing its mobility.^[15]

1. Soil and Solution Preparation:

- Select a range of at least four different soil types with varying organic carbon content, pH, and texture.
- Prepare a stock solution of radiolabeled **flutriafol** in 0.01 M calcium chloride.

2. Adsorption Phase:

- Add a known mass of soil to a series of centrifuge tubes.
- Add a known volume of the **flutriafol** solution at various concentrations to the tubes.
- Shake the tubes at a constant temperature (e.g., 25°C) for a predetermined equilibrium time (typically 24-48 hours).
- Centrifuge the tubes to separate the soil from the solution.
- Analyze the supernatant for the concentration of **flutriafol** using LSC.

3. Desorption Phase:

- Remove a portion of the supernatant from the adsorption phase and replace it with a fresh solution of 0.01 M calcium chloride.
- Resuspend the soil and shake for the same equilibrium time.
- Centrifuge and analyze the supernatant for the desorbed **flutriafol**.
- Repeat this process for several desorption steps.

4. Data Analysis:

- Calculate the amount of **flutriafol** adsorbed to the soil by subtracting the amount remaining in the solution from the initial amount.
- Plot the adsorbed concentration against the equilibrium concentration in the solution to generate an adsorption isotherm.
- Determine the Freundlich (Kf) or Langmuir adsorption coefficients and the distribution coefficient (Kd).
- Normalize the adsorption coefficient to the organic carbon content of the soil to obtain the Koc value.

Analytical Method for Flutriafol in Water (Based on HPLC-MS/MS)

This method provides a sensitive and selective means of quantifying **flutriafol** in water samples.[\[16\]](#)[\[17\]](#)

1. Sample Preparation:

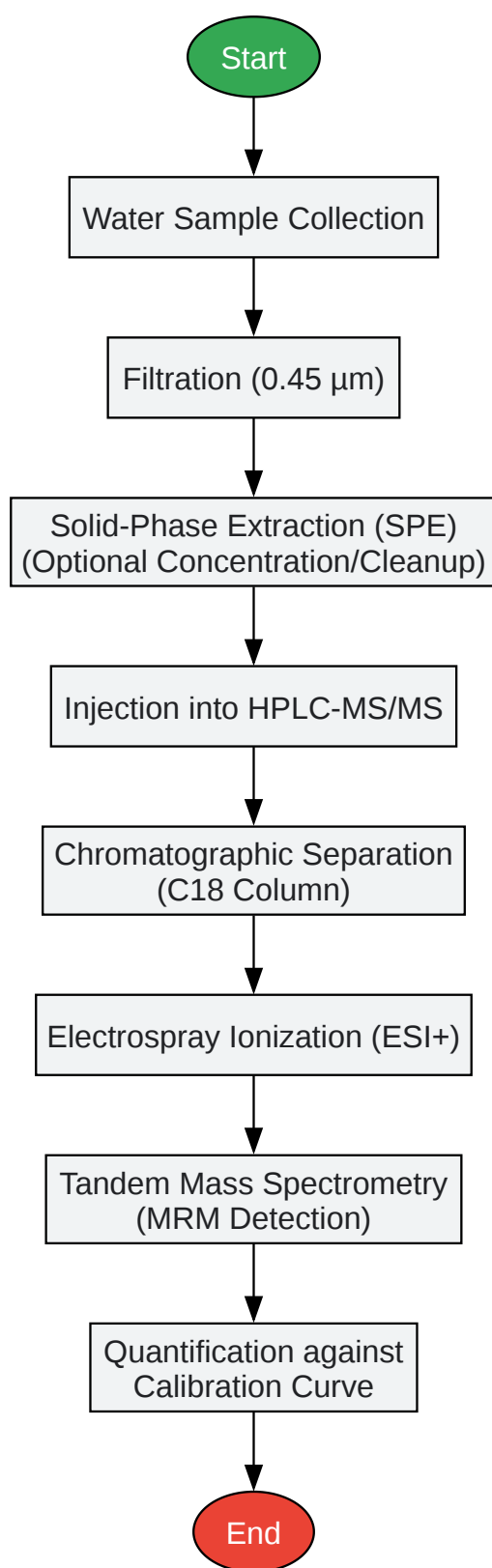
- Collect water samples in amber glass bottles and store them at 4°C.
- For samples with suspended solids, filter through a 0.45 µm filter.
- For trace analysis, a solid-phase extraction (SPE) step may be necessary to concentrate the analyte and clean up the sample. A C18 cartridge is typically used for this purpose.

2. HPLC-MS/MS Analysis:

- Instrumentation: A High-Performance Liquid Chromatograph coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
- Chromatographic Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3 μ m particle size).[\[17\]](#)
- Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid or ammonium acetate to improve ionization.
- Ionization Mode: Positive electrospray ionization (ESI+).
- MS/MS Detection: Monitor for specific precursor-to-product ion transitions for **flutriafol** in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.

3. Quantification:

- Prepare a calibration curve using a series of standard solutions of **flutriafol** of known concentrations.
- Quantify the concentration of **flutriafol** in the samples by comparing the peak area to the calibration curve.
- The limit of quantification (LOQ) for this method is typically in the low μ g/L range.



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Diagram 3: Analytical workflow for the determination of **flutriafol** in water.

Conclusion

The available scientific data unequivocally indicates that **flutriafol** possesses a high potential for groundwater leaching and contamination. Its high persistence in soil, combined with its moderate to high mobility, are the primary drivers of this risk. The experimental protocols outlined in this guide provide a framework for the continued assessment of **flutriafol**'s environmental behavior. For professionals in research, scientific, and drug development fields, a thorough understanding of these properties and the methods used to determine them is crucial for conducting comprehensive environmental risk assessments and developing strategies to mitigate the potential for groundwater contamination.

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